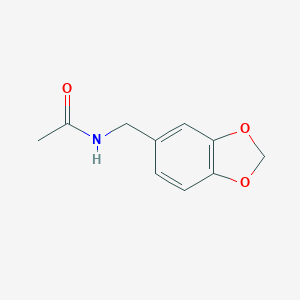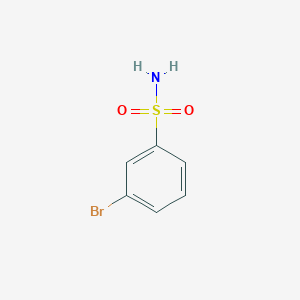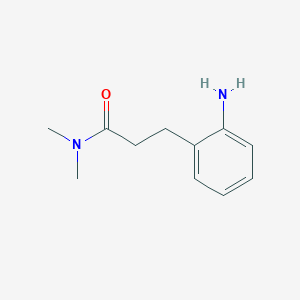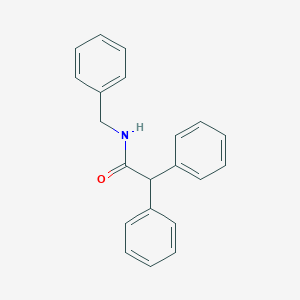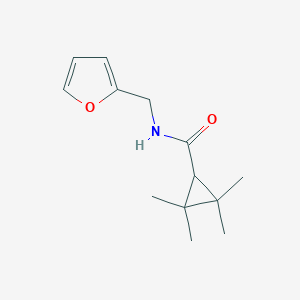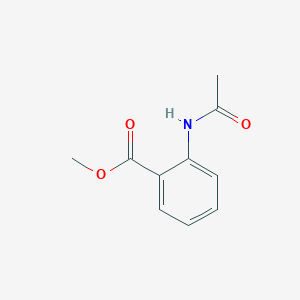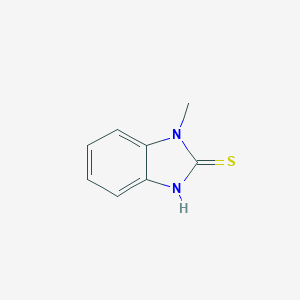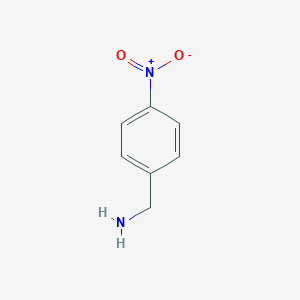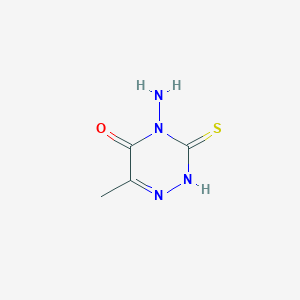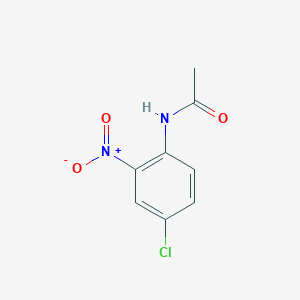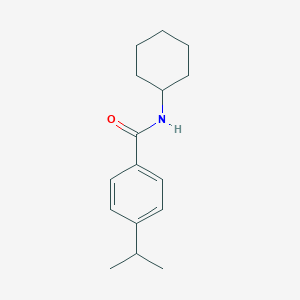
N-cyclohexyl-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-isopropylbenzamide (also known as CI-994) is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs), which are known to induce apoptosis (programmed cell death) in cancer cells.
作用機序
N-cyclohexyl-4-isopropylbenzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. Specifically, this compound has been found to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, and to have anti-inflammatory properties. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-4-isopropylbenzamide in lab experiments is its relatively low toxicity compared to other HDACIs. Additionally, it has been found to have good bioavailability and pharmacokinetic properties. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-cyclohexyl-4-isopropylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of N-cyclohexyl-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain a white crystalline solid.
科学的研究の応用
N-cyclohexyl-4-isopropylbenzamide has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer. Additionally, it has been found to have synergistic effects when combined with other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
CAS番号 |
544427-14-7 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC名 |
N-cyclohexyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,17,18) |
InChIキー |
VPWUUGPEQDEOQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



